HDAC6 Inhibitory Potency: Moderate Activity Relative to Leading Clinical and Probe Compounds
The target compound inhibits HDAC6 with an IC50 of 124 nM in a fluorescently-labeled acetylated substrate assay at pH 8.0 [1]. This represents an 8- to 31-fold lower potency relative to the clinical candidate Ricolinostat (ACY-1215, IC50 = 5 nM) , the probe compound Tubastatin A (IC50 = 15 nM) , Nexturastat A (IC50 = 5 nM) [2], and the tool compound Tubacin (IC50 = 4 nM) [3].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 124 nM |
| Comparator Or Baseline | Ricolinostat (5 nM), Tubastatin A (15 nM), Nexturastat A (5 nM), Tubacin (4 nM) |
| Quantified Difference | 8- to 31-fold lower potency at HDAC6 |
| Conditions | Fluorescently-labeled acetylated substrate assay, pH 8.0 (Target compound); cell-free biochemical assays (comparators) |
Why This Matters
For experimental designs requiring complete HDAC6 inhibition, more potent alternatives exist; however, the intermediate potency of this compound may be advantageous for partial target engagement studies, dose-response analyses, or systems sensitive to full HDAC6 suppression.
- [1] BindingDB. BDBM218214 (US9249087, 53). HDAC6 IC50 = 124 nM. Fluorescently-labeled acetylated substrate assay, pH 8.0. View Source
- [2] AdooQ. Nexturastat A Datasheet. HDAC6 IC50 = 5.02 ± 0.60 nM; >190-fold selectivity over other HDACs. View Source
- [3] TargetMol. Tubacin Datasheet. HDAC6 IC50 = 4 nM; ~350-fold selectivity over HDAC1. View Source
